molecular formula C22H22N2O4 B2438501 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate CAS No. 1209978-65-3

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate

Cat. No.: B2438501
CAS No.: 1209978-65-3
M. Wt: 378.428
InChI Key: GHYSMCRMRQXYFZ-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate is a chemical compound with the molecular formula C21H23N2O3 It is known for its unique structure, which combines a cyanocyclohexyl group with a phenoxybenzoate moiety

Preparation Methods

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group and the phenoxybenzoate moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate can be compared with other similar compounds, such as:

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-methoxybenzoate
  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-chlorobenzoate

These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical and biological properties

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-phenoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c23-16-22(13-7-2-8-14-22)24-20(25)15-27-21(26)18-11-5-6-12-19(18)28-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSMCRMRQXYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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